cAMP Potency at RXFP3: >26‑Fold Improvement Over RXFP3/4 Agonist 1
RXFP3/4 agonist 2 exhibits an EC₅₀ of 3.1 nM for RXFP3‑mediated cAMP inhibition, representing a >26‑fold enhancement in potency compared to RXFP3/4 agonist 1 (EC₅₀ = 82 nM) [1]. Both compounds were evaluated under identical assay conditions in CHO‑K1 cells stably overexpressing human RXFP3, using forskolin‑stimulated cAMP accumulation as the functional readout [1]. The 26‑fold differential establishes that RXFP3/4 agonist 2 achieves meaningful receptor occupancy at substantially lower concentrations, reducing the risk of off‑target effects associated with higher dosing .
| Evidence Dimension | RXFP3 functional activity (cAMP inhibition) |
|---|---|
| Target Compound Data | EC₅₀ = 3.1 ± 0.4 nM |
| Comparator Or Baseline | RXFP3/4 agonist 1 (Compound 4): EC₅₀ = 82 nM |
| Quantified Difference | >26‑fold more potent |
| Conditions | CHO‑K1 cells stably expressing human RXFP3; forskolin‑stimulated cAMP accumulation assay |
Why This Matters
Lower EC₅₀ translates to effective receptor modulation at reduced compound quantities, minimizing both assay cost and potential non‑specific cellular perturbations.
- [1] Guan D, et al. J Med Chem. 2021;64(24):17866–17886. (Table 4: cAMP EC₅₀ for 10d and comparator 1). View Source
